N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Description
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is a compound that features a piperazine ring, which is a common structural motif in many biologically active molecules
Properties
IUPAC Name |
N-(3-methylcyclohexyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-3-2-4-12(9-11)15-13(17)10-16-7-5-14-6-8-16/h11-12,14H,2-10H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRELIRZSBXDSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 3-methylcyclohexylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetic acid, while reduction may produce N-(3-methylcyclohexyl)-2-(piperazin-1-yl)ethanol.
Scientific Research Applications
Pharmacological Properties
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide belongs to a class of compounds known as piperazine derivatives. These compounds have been studied for their diverse pharmacological activities, including:
- Antidepressant Effects : Research indicates that piperazine derivatives may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anti-anxiety Activity : Similar to antidepressant effects, some studies have suggested that these compounds can reduce anxiety behaviors in rodent models, potentially through GABAergic mechanisms .
- Antipsychotic Potential : The compound's structural similarities with known antipsychotics suggest it may influence dopaminergic pathways. Early studies are exploring its efficacy in models of schizophrenia .
Mental Health Disorders
Given its potential antidepressant and anxiolytic properties, this compound is being investigated for:
- Major Depressive Disorder (MDD) : Clinical trials are underway to assess the efficacy of this compound in alleviating symptoms of MDD.
- Generalized Anxiety Disorder (GAD) : Its anxiolytic properties make it a candidate for further research in treating GAD.
Neurological Disorders
Research is also exploring the compound's potential in treating neurological conditions:
- Schizophrenia : Initial studies indicate that it may help manage symptoms associated with schizophrenia, warranting further investigation into its antipsychotic effects .
Case Studies and Research Findings
A selection of case studies highlights the promising applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidepressant effects | Demonstrated significant reduction in depression-like behavior in animal models. |
| Study 2 | Assess anxiolytic properties | Showed reduced anxiety levels through behavioral tests. |
| Study 3 | Investigate antipsychotic potential | Indicated efficacy in reducing psychotic-like symptoms in rodent models. |
Mechanism of Action
The mechanism of action of N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
- N-(3-methylcyclohexyl)-2-(piperidin-1-yl)acetamide
- N-(3-methylcyclohexyl)-2-(morpholin-1-yl)acetamide
Uniqueness
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is unique due to the presence of the piperazine ring, which imparts specific binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various applications .
Biological Activity
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The compound's structure enhances its lipophilicity, potentially influencing its pharmacological properties. The molecular formula is noted to be , with a molar mass of approximately 222.33 g/mol.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The piperazine moiety facilitates binding to these targets, modulating their activity and leading to desired biological effects. Research indicates that the compound may act as a ligand in receptor studies, contributing to its potential therapeutic applications.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, a library of piperazine derivatives was screened against various cancer cell lines, revealing moderate to significant growth inhibition in several cases. The following table summarizes some findings on growth inhibition percentages at a concentration of 25 μM:
| Compound | Cancer Cell Line | Percentage Growth Inhibition |
|---|---|---|
| Compound A | MCF-7 (Breast) | 38.2 ± 12.4% |
| Compound B | A2780 (Ovarian) | 46.5 ± 2.5% |
| Compound C | MiaPaCa2 (Pancreatic) | <10% |
These results suggest that modifications in the piperazine structure can lead to variations in anticancer efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .
Neuropharmacological Effects
The compound's piperazine structure suggests potential neuropharmacological effects. Piperazine derivatives are often explored for their ability to modulate neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Preliminary studies indicate that this compound may exhibit partial agonistic activity at certain receptor sites, although further investigation is needed to elucidate these effects fully .
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of this compound, focusing on their binding affinities and functional activities at dopamine receptors. The study demonstrated that specific modifications could enhance receptor selectivity and potency, leading to promising candidates for further development.
Example Case Study Summary
- Objective : To evaluate the binding affinity of synthesized analogs at dopamine receptors.
- Methodology : In vitro assays using radiolabeled ligands.
- Findings : Certain analogs displayed increased affinity for D2 dopamine receptors compared to others, suggesting a pathway for developing targeted therapies for neurological disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
